

# Rosavin biosynthesis pathway in *Rhodiola rosea*

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## Compound Focus: Rosavin

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## Proposed Rosavin Biosynthesis Pathway

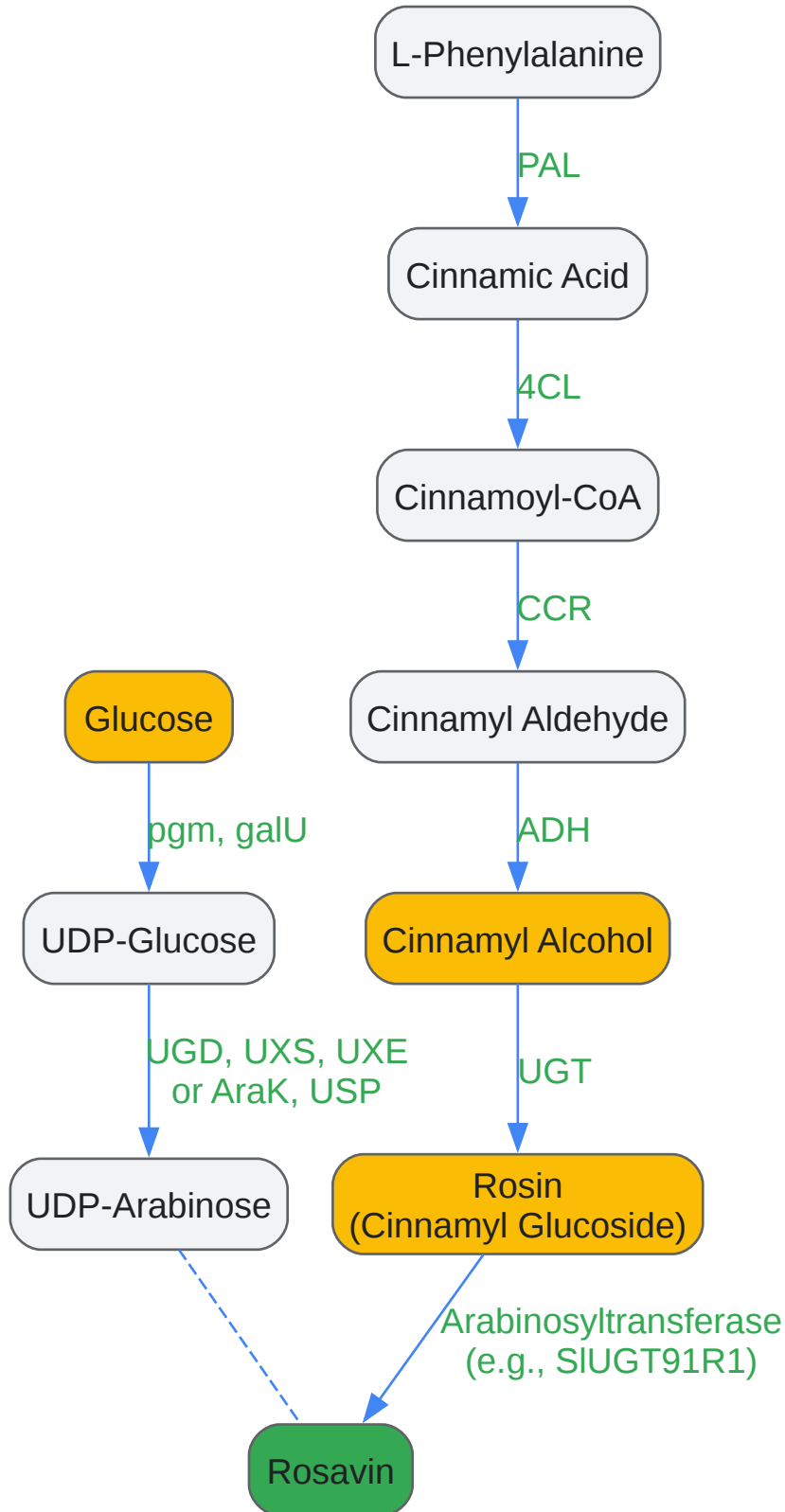
The biosynthesis of **rosavin** is believed to proceed from the precursor **L-phenylalanine** through a series of enzymatic steps, culminating in the attachment of a disaccharide chain. The table below outlines the core reactions and required enzymes based on metabolic engineering studies [1] [2] [3].

| Step                                   | Reaction / Key Process   | Primary Enzymes / Engineering Focus  |
|--|--|--|
| <b>1. Core Phenylpropanoid Pathway</b> | L-Phenylalanine →<br>Cinnamic acid →<br>Cinnamoyl-CoA →<br>Cinnamyl alcohol  | Phenylalanine ammonia-lyase (PAL),<br>Hydroxycinnamate:CoA ligase (4CL), Cinnamyl-CoA<br>reductase (CCR), endogenous Alcohol<br>dehydrogenase (ADH) [1]. |
| <b>2. First Glycosylation</b>          | Cinnamyl alcohol +<br>UDP-Glucose →<br>Rosin (cinnamyl<br>alcohol glucoside) | A promiscuous or engineered UDP-<br>glycosyltransferase (UGT), e.g., from <i>Arabidopsis<br/>thaliana</i> (AtUGT73C5) [1] [3].                           |
| <b>3. UDP-Arabinose Supply</b>         | UDP-Glucose → UDP-<br>Glucuronic acid →                                      | UDP-glucose dehydrogenase (UGD), UDP-xylose<br>synthase (UXS), UDP-xylose 4-epimerase (UXE). A<br>salvage pathway from L-arabinose using L-              |

| Step                            | Reaction / Key Process          | Primary Enzymes / Engineering Focus  |
|---------------------------------|---------------------------------|--|
|                                 | UDP-Xylose → UDP-Arabinose      | arabinokinase (AraK) and UDP-sugar pyrophosphorylase (USP) can also be used [1].   |
| <b>4. Final Arabinosylation</b> | Rosin + UDP-Arabinose → Rosavin | An arabinosyltransferase that recognizes rosin and UDP-arabinose. This has been achieved by screening glycosyltransferases like SIUGT91R1 or by rational design of other UGTs [1] [3]. |

The following diagram illustrates the engineered pathway in *E. coli*, integrating the key steps from precursor to final product.

Engineered biosynthetic pathway for Rosavin production in *E. coli*



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Engineered **Rosavin** Pathway in *E. coli*

## Key Experimental Protocols and Methodologies

The high-level production of **rosavin** relies on well-established metabolic engineering and microbiological techniques. The following table summarizes the core methodologies used in constructing the production strain and analyzing results [1].

| Experimental Component             | Detailed Methodology   |
|------------------------------------|--|
| <b>Strain Engineering</b>          | A high-producing strain was constructed by introducing heterologous genes into a phenylalanine-overproducing <i>E. coli</i> host. Key genes included a selected 4CL and CCR for the phenylpropanoid pathway, a UGT for glucosylation, and the UDP-arabinose pathway modules (UGD, UXS, UXE) along with the arabinosyltransferase SIUGT91R1 [1].  |
| <b>Enzyme Screening</b>            | 4CLs and CCRs from different plant species were screened <i>in vivo</i> by expressing them in <i>E. coli</i> and measuring the production of cinnamyl alcohol. Arabinosyltransferases were identified by screening candidate Glycoside-specific Glycosyltransferases (GGTs) for their ability to produce rosavin from rosin [1].   |
| <b>Fermentation &amp; Analysis</b> | <b>Fed-batch fermentation</b> was performed in a 5-L bioreactor using D-glucose and L-arabinose as carbon sources. <b>Analytical methods:</b> Metabolites were identified and quantified using <b>High-Performance Liquid Chromatography (HPLC)</b> and <b>Liquid Chromatography-Mass Spectrometry (LC-MS)</b> by comparing retention times and mass spectra with authentic standards [1]. |

## Production Challenges and Engineering Strategies

Producing **rosavin** through traditional plant extraction faces significant hurdles, including the plant's slow growth (4-6 years), endangered status, and low natural compound abundance [1] [4] [5]. Microbial synthesis in engineered *E. coli* presents a viable alternative, with several key strategies being employed:

- **Enhancing Precursor Supply:** Using a phenylalanine-overproducing *E. coli* host ensures a high flux into the pathway [1].
- **Balancing UDP-Sugar Pools:** The supply of UDP-arabinose competes with UDP-glucose for the pathway. Engineers addressed this by incorporating both the *de novo* pathway (from UDP-glucose) and a **salvage pathway** that directly converts external L-arabinose into UDP-arabinose, significantly boosting **rosavin** production [1].
- **Glycosyltransferase Engineering:** Since the native arabinosyltransferase was unknown, researchers screened promiscuous GGTs and also used **rational design** to mutate existing glucosyltransferases, successfully changing their sugar donor specificity from UDP-glucose to UDP-arabinose or UDP-xylose [1] [3].

## Research Outlook

The successful microbial production of **rosavin** marks a pivotal shift from extraction to sophisticated biomanufacturing [1] [3]. Future research will focus on:

- **Identifying the native enzymes** in *Rhodiola rosea* to fully elucidate the natural pathway.
- **Further optimizing the microbial cell factory** through systems and synthetic biology approaches.
- **Exploring the therapeutic potential** of new-to-nature **rosavin** analogues [3].

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